molecular formula C10H11NO4 B173416 Ethyl 4-methyl-3-nitrobenzoate CAS No. 19013-15-1

Ethyl 4-methyl-3-nitrobenzoate

Cat. No. B173416
Key on ui cas rn: 19013-15-1
M. Wt: 209.2 g/mol
InChI Key: FWOACYVHDUBZDT-UHFFFAOYSA-N
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Patent
US09150577B2

Procedure details

4-Methyl-3-nitrobenzoic acid (71 g, 0.39 mol) is dissolved in dry ethanol (600 mL) and dry HCl gas is bubbled into the solution for 5 min. The reaction mixture is heated to 90° C. under N2 for 20 h. The solvent is removed under vacuum to afford the title compound as a straw-colored liquid (80.0 g, 98%).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH2:14](O)[CH3:15]>>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:14][CH3:15])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
71 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry HCl gas is bubbled into the solution for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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